molecular formula C12H18 B8419716 Cyclododeca-1,3,5-triene

Cyclododeca-1,3,5-triene

Cat. No. B8419716
M. Wt: 162.27 g/mol
InChI Key: XRLIZCVYAYNXIF-UHFFFAOYSA-N
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Patent
US07692045B2

Procedure details

The hydrogenation of polyenes to monoenes over homogeneous Ru catalysts with addition of water is described, for example, in U.S. Pat. No. 5,180,870. In example 2 of this document, a cyclododecatriene conversion of 98.4% is attained after a reaction time of 4 h with addition of water. What cyclododecene yield is obtained is not stated. In example 1 of this document, only an unsatisfactory conversion of 85.8% is attained with addition of somewhat less water than in example 2 after a reaction time of 8 h.
[Compound]
Name
polyenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O>[CH:1]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1

Inputs

Step One
Name
polyenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=CCCCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after a reaction time of 4 h
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C1=CCCCCCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07692045B2

Procedure details

The hydrogenation of polyenes to monoenes over homogeneous Ru catalysts with addition of water is described, for example, in U.S. Pat. No. 5,180,870. In example 2 of this document, a cyclododecatriene conversion of 98.4% is attained after a reaction time of 4 h with addition of water. What cyclododecene yield is obtained is not stated. In example 1 of this document, only an unsatisfactory conversion of 85.8% is attained with addition of somewhat less water than in example 2 after a reaction time of 8 h.
[Compound]
Name
polyenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O>[CH:1]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1

Inputs

Step One
Name
polyenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=CCCCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after a reaction time of 4 h
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C1=CCCCCCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.